molecular formula C8H14O3 B1587198 3-Methoxycyclohexanecarboxylic acid CAS No. 99799-10-7

3-Methoxycyclohexanecarboxylic acid

Cat. No.: B1587198
CAS No.: 99799-10-7
M. Wt: 158.19 g/mol
InChI Key: KAWNRNMMEKTYGM-UHFFFAOYSA-N
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Description

3-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclohexanecarboxylic acid, where a methoxy group is attached to the third carbon of the cyclohexane ring

Scientific Research Applications

3-Methoxycyclohexanecarboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the methoxy group to be introduced at the desired position on the cyclohexane ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-methoxycyclohexanecarboxylic acid involves its interaction with specific molecular targets. The methoxy group and carboxylic acid functionality allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Uniqueness: 3-Methoxycyclohexanecarboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

3-methoxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWNRNMMEKTYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395252
Record name 3-methoxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99799-10-7
Record name 3-Methoxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99799-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the cis isomer of N-(3-indolylethyl)-3-methoxycyclohexanecarboxylic acid amide (II) in relation to reserpine activity?

A1: The research focuses on synthesizing potential reserpine analogs and evaluating their biological activity. The cis isomer of N-(3-indolylethyl)-3-methoxycyclohexanecarboxylic acid amide (II) was specifically synthesized and investigated []. While compound (II) itself did not demonstrate significant activity in potentiating barbiturate hypnosis or depleting 5-hydroxytryptamine in rats, its derivative, cis-N-(3-indolylethyl)-N-3-methoxycyclohexylmethyl-acetamide (IV), exhibited notable activity in both tests. This suggests that the cis configuration of the 3-methoxycyclohexanecarboxylic acid moiety, along with the specific substitutions on the amide nitrogen, plays a role in the observed biological activity. Further research exploring structural modifications around this core structure could lead to more potent reserpine analogs.

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